molecular formula C24H24N4O2 B2816046 N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261003-43-3

N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2816046
CAS RN: 1261003-43-3
M. Wt: 400.482
InChI Key: ITAAAQRONHJXTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the pyrrole ring, and the 1,2,4-oxadiazole ring would contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide group could be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid. The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic rings could affect its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Pharmacokinetics and Bioequivalence

ST-679, a compound structurally related to the query compound, is a novel non-steroidal anti-inflammatory agent studied for its pharmacokinetic parameters and bioequivalence in human subjects. The pharmacokinetic study aimed to compare the Tmax, Cmax, AUC, and t1/2 beta of TGA, tolmetin, and MCPA after oral administration of a tablet or capsule form of ST-679. The results indicated comparable pharmacokinetic parameters between the two formulations, suggesting bioequivalence (Annunziato & di Renzo, 1993).

Tolerance and Safety Studies

Cefazedone, structurally resembling the query compound, was investigated for its tolerance in human subjects. The study focused on the systemic and local tolerance of cefazedone compared to cefazolin. The results indicated good tolerance for cefazedone after intravenous and intramuscular administration, comparable to that of cefazolin, suggesting its potential for safe use in clinical settings (Ungethüm & Leopoid, 1979).

Metabolism and Disposition Studies

Venetoclax, a compound with similarities in the chemical structure to the query compound, was investigated for its metabolism and disposition in humans. The study characterized the absorption, metabolism, and excretion of venetoclax, emphasizing the importance of hepatic metabolism in the drug's clearance and the identification of unusual metabolites. The findings underscored the complex metabolism and biotransformation processes involved in the drug's disposition in the human body (Liu et al., 2017).

Imaging and Diagnostic Studies

NNC 13-8241, structurally related to the query compound, was evaluated as a ligand for in vivo imaging of benzodiazepine receptor sites in the human brain. The study utilized high-resolution single-photon emission tomography (SPET) to investigate the ligand's characteristics, indicating its potential as a promising SPET ligand for imaging benzodiazepine receptor sites (Kuikka et al., 1996).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-16-6-10-20(11-7-16)23-26-24(30-27-23)21-5-4-12-28(21)15-22(29)25-14-19-9-8-17(2)18(3)13-19/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAAAQRONHJXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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